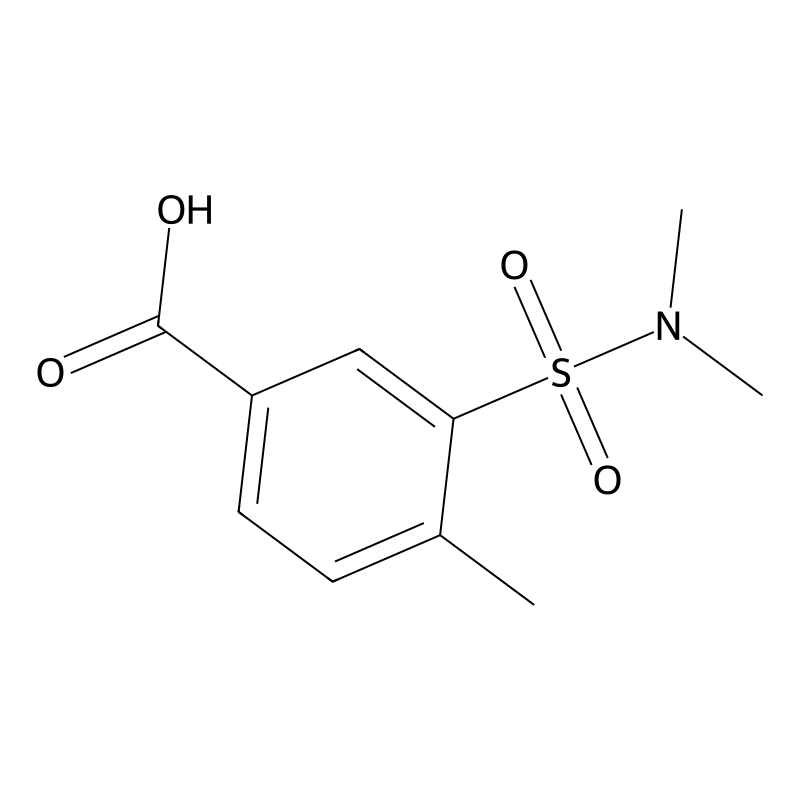

3-(Dimethylsulfamoyl)-4-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid

: This compound is similar to the one , but it has a fluorine atom instead of a methyl group.

Borinic acids and their derivatives

: These are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials

3-(Dimethylsulfamoyl)-4-methoxybenzoic acid

: This compound is similar to the one , but it has a methoxy group instead of a methyl group.

3-(Dimethylsulfamoyl)benzeneboronic acid

: This compound is a boronic acid derivative of the compound you’re interested in. Boronic acids and their derivatives are used in various fields, including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

3-(Dimethylsulfamoyl)-4-methylbenzoic acid, with the Chemical Abstracts Service number 926248-01-3, is a compound characterized by the molecular formula C10H13NO4S and a molecular weight of approximately 243.28 g/mol. This compound features a benzoic acid structure substituted with a dimethylsulfamoyl group at the 3-position and a methyl group at the 4-position. Its chemical structure is significant for various applications in medicinal chemistry and organic synthesis.

- Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to participate in acid-base equilibria.

- Nucleophilic Substitution: The sulfonamide moiety can act as a leaving group in nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be further modified for various applications.

3-(Dimethylsulfamoyl)-4-methylbenzoic acid exhibits biological activity that may be relevant in pharmacology. Preliminary studies indicate potential anti-inflammatory and analgesic properties, although detailed mechanisms of action remain to be fully elucidated. Toxicological assessments reveal that it is harmful if swallowed and can cause skin irritation, emphasizing the need for caution during handling .

Several methods exist for synthesizing 3-(Dimethylsulfamoyl)-4-methylbenzoic acid:

- Direct Sulfonation: This method involves the sulfonation of 4-methylbenzoic acid using dimethylsulfamide under acidic conditions.

- Carboxylation: Starting from a suitable aromatic precursor, carboxylation followed by sulfamoylation can yield the target compound.

- Multi-step Synthesis: This approach may involve intermediate compounds, where a series of reactions are used to build up to the final product.

These synthetic routes allow for variations in yield and purity, which are crucial for industrial applications.

3-(Dimethylsulfamoyl)-4-methylbenzoic acid has several applications:

- Pharmaceutical Development: It is being explored for its potential therapeutic effects in treating inflammatory diseases.

- Chemical Research: This compound serves as an intermediate in the synthesis of other biologically active molecules.

- Material Science: Its unique chemical properties may lend themselves to applications in polymers and coatings.

Interaction studies involving 3-(Dimethylsulfamoyl)-4-methylbenzoic acid focus on its binding affinity and interaction with various biological targets. Preliminary data suggest interactions with enzymes involved in inflammatory pathways, although comprehensive studies are required to clarify these interactions and their implications in drug design and development.

Several compounds share structural similarities with 3-(Dimethylsulfamoyl)-4-methylbenzoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 7311-93-5 | 0.86 | Contains a piperidine ring |

| 4-Chloro-3-sulfamoylbenzoic acid | 1205-30-7 | 0.72 | Chlorine substitution at the para position |

| N,4-Dimethylbenzenesulfonamide | 640-61-9 | 0.73 | Dimethyl substitution on benzene |

| Methyl 3-benzenesulfonamidobenzoate | 107922-46-3 | 0.72 | Ester functional group present |

| 3-Amino-4-methylbenzoic acid | 2458-12-0 | - | Amino group substitution instead of sulfamoyl |

The uniqueness of 3-(Dimethylsulfamoyl)-4-methylbenzoic acid lies in its specific combination of functional groups that provide distinct biological activities and chemical reactivities not found in these similar compounds.